

Thiol-PEG6-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiol-PEG6-acid

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, chemical properties, and applications of **Thiol-PEG6-acid**. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Identity

Thiol-PEG6-acid is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. These two reactive moieties are connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.

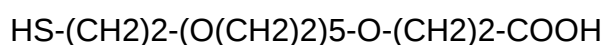
The chemical structure of **Thiol-PEG6-acid** is characterized by the following:

- A thiol group (-SH): This nucleophilic group readily reacts with maleimides and other thiol-reactive entities, forming stable thioether bonds. It can also be used for attachment to gold surfaces.
- A hexaethylene glycol (PEG6) linker: This flexible, hydrophilic chain enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.
- A carboxylic acid group (-COOH): This functional group can be activated to react with primary amines, forming stable amide bonds.

Several synonyms are used in literature and commercial listings for **Thiol-PEG6-acid**, including:

- SH-PEG6-COOH
- Thiol-PEG6-propionic acid
- HS-PEG6-CH₂CH₂COOH
- 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid[1]

The structural representation of **Thiol-PEG6-acid** is as follows:



Physicochemical Properties

A summary of the key quantitative data for **Thiol-PEG6-acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₃₀ O ₈ S	[1]
Molecular Weight	370.46 g/mol	[1]
Purity	Typically ≥95%	
Solubility	Soluble in water and most organic solvents	[1]
Appearance	White solid to viscous oil	

Experimental Protocols

Thiol-PEG6-acid's utility stems from the reactivity of its terminal functional groups. Below are detailed methodologies for key experiments involving this linker.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of **Thiol-PEG6-acid** can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

- **Thiol-PEG6-acid**
- Amine-containing molecule
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column

Procedure:

- Activation of **Thiol-PEG6-acid**:
 - Dissolve **Thiol-PEG6-acid** in Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **Thiol-PEG6-acid** solution.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Coupling to the Amine-Containing Molecule:
 - Immediately add the activated **Thiol-PEG6-acid** solution to the amine-containing molecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker over the

amine-containing molecule is generally recommended.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
- Purification:
 - Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Thioether Bond Formation via Thiol-Maleimide Reaction

The thiol group of **Thiol-PEG6-acid** can be conjugated to a maleimide-functionalized molecule. This reaction is highly specific and efficient at neutral pH.

Materials:

- **Thiol-PEG6-acid** conjugate (from the previous protocol)
- Maleimide-functionalized molecule
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA
- Degassing equipment (optional, but recommended)
- Desalting column

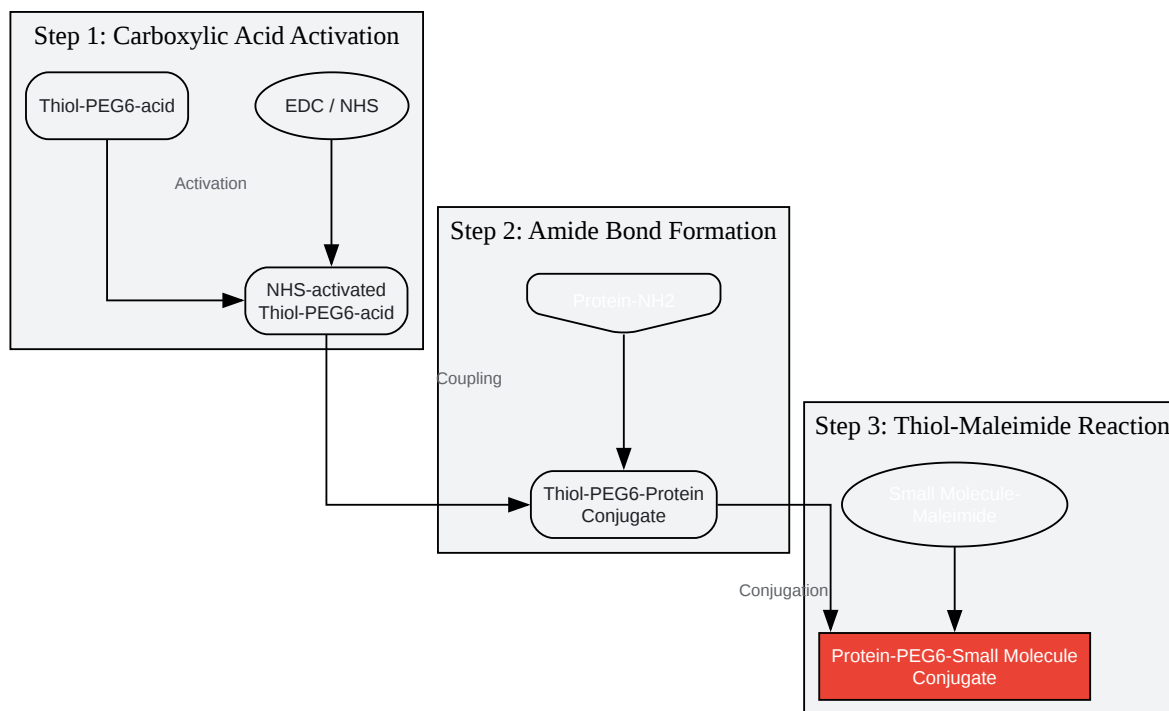
Procedure:

- Preparation of Reactants:
 - Dissolve the **Thiol-PEG6-acid** conjugate in degassed Conjugation Buffer.

- Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then add it to the Conjugation Buffer.
- Conjugation Reaction:
 - Add a 1.5 to 5-fold molar excess of the maleimide-functionalized molecule to the **Thiol-PEG6-acid** conjugate solution.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using fluorescently-labeled maleimides.
- Purification:
 - Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove unreacted starting materials.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of **Thiol-PEG6-acid** as a linker to conjugate a protein to a small molecule.



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Caption: A logical workflow for a two-step bioconjugation using **Thiol-PEG6-acid**.

Applications in Research and Development

Thiol-PEG6-acid is a versatile tool with a broad range of applications in scientific research and drug development.

- **PROTAC Development:** It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The PEG spacer can improve the solubility and cell permeability of the resulting PROTAC molecule.[2]

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting specificity of the antibody to deliver the drug to cancer cells.
- **Surface Modification:** The thiol group allows for the immobilization of molecules onto gold surfaces, such as in biosensors or on nanoparticles. The PEG chain helps to reduce non-specific binding of other molecules to the surface.
- **Peptide and Protein Modification:** The bifunctional nature of **Thiol-PEG6-acid** enables the pegylation of proteins and peptides, which can enhance their stability, solubility, and in vivo circulation time.

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References

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